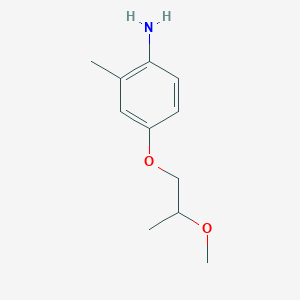

4-(2-Methoxypropoxy)-2-methylaniline

Description

4-(2-Methoxypropoxy)-2-methylaniline is an aromatic amine derivative featuring a methoxypropoxy group (–OCH(CH₃)CH₂O–) at the para position and a methyl group (–CH₃) at the ortho position relative to the amino (–NH₂) group. These analogs are critical intermediates in organic synthesis, pharmaceuticals, and materials science, with substituents influencing electronic, steric, and solubility properties.

Propriétés

IUPAC Name |

4-(2-methoxypropoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-6-10(4-5-11(8)12)14-7-9(2)13-3/h4-6,9H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCKDEAZGVOKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565471-67-1 | |

| Record name | 4-(2-methoxypropoxy)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypropoxy)-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with 2-methoxypropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxypropoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process offers advantages such as improved reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Methoxypropoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

4-(2-Methoxypropoxy)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: Used in the production of dyes, pigments, and other materials.

Mécanisme D'action

The mechanism of action of 4-(2-Methoxypropoxy)-2-methylaniline involves its interaction with specific molecular targets. The methoxypropoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity. The methyl group at the ortho position can also affect the compound’s binding affinity and selectivity towards its targets.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below compares key structural analogs of 4-(2-Methoxypropoxy)-2-methylaniline, focusing on substituent effects:

Key Observations :

- Electron-Donating Groups (e.g., –OCH₃): Increase nucleophilicity of the amino group, facilitating coupling reactions (e.g., Pd-catalyzed Buchwald-Hartwig amination in ) .

- Electron-Withdrawing Groups (e.g., –Cl, –OCHF₂): Reduce electron density at the amino group, altering reactivity and metabolic pathways. For example, 4-chloro-2-methylaniline is metabolically activated to hydroxylamine intermediates, leading to DNA binding and carcinogenicity .

- Steric Effects: Bulky groups like –C(CH₃)₃ hinder reactions at the amino group but improve solubility in non-polar media .

Activité Biologique

4-(2-Methoxypropoxy)-2-methylaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₇NO₂. It consists of an aniline core substituted with a methoxypropoxy group at the para position and a methyl group at the ortho position. This unique structure enhances its hydrophobicity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylaniline with 2-methoxypropyl alcohol in the presence of a base like potassium carbonate under reflux conditions. On an industrial scale, continuous flow processes are preferred for improved efficiency and scalability.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The methoxypropoxy group enhances binding to hydrophobic pockets in proteins, while the methyl group influences binding affinity and selectivity. This dual functionality allows for diverse interactions within biological systems, including:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with various receptors influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, showing significant zones of inhibition in agar diffusion assays. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) reveal that this compound induces cell death through apoptosis. The compound's mechanism involves G2/M phase cell cycle arrest, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HepG2 | 25 |

| A549 | 30 |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various derivatives, including this compound, against resistant bacterial strains. The findings indicated that this compound significantly inhibited growth, particularly in Gram-positive bacteria .

- Cytotoxic Effects : In a comparative study assessing the cytotoxicity of several aniline derivatives, this compound showed promising results against multiple cancer cell lines, highlighting its potential as a lead compound for further drug development .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Methoxypropoxy)-2-methylaniline in laboratory settings?

The synthesis typically involves nucleophilic aromatic substitution. A phenol derivative (e.g., 2-methoxypropanol-activated aryl halide) reacts with 2-methylaniline under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO. Heating at 80–120°C for 12–24 hours facilitates the reaction. Post-synthesis, purification via column chromatography or recrystallization ensures high yield (≥75%) and purity (>95%) .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions), HPLC (for purity assessment >99%), and mass spectrometry (to verify molecular ion peaks) are critical. Comparative analysis with computational spectral predictions (e.g., DFT-based IR/Raman simulations) can resolve ambiguities in functional group identification .

Q. What safety protocols should be followed when handling this compound?

Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor airborne concentrations with gas detectors, and implement engineering controls (e.g., local exhaust ventilation) if exposure limits exceed 1 ppm .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity or interaction of this compound with biological targets?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes/receptors, such as viral proteases or kinases. These methods help prioritize derivatives for in vitro testing .

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

Cross-validate data using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. X-ray crystallography provides definitive structural confirmation. For ambiguous cases, compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify misassignments .

Q. What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?

Directing effects of the methoxypropoxy and methyl groups dictate reactivity. The methoxypropoxy group is a strong para-directing substituent, while the methyl group on the aniline ring enhances ortho/para selectivity. Use Lewis acids (e.g., AlCl₃) to stabilize transition states in nitration or halogenation reactions .

Q. How does the steric and electronic profile of this compound influence its application in polymer chemistry?

The methoxypropoxy group increases solubility in organic solvents, enabling its use as a monomer in epoxy resins. Its electron-rich aromatic ring participates in cross-linking reactions with diisocyanates or epichlorohydrin derivatives, forming thermally stable polymers. FTIR and DSC analyses track curing kinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

Re-evaluate assay conditions (e.g., cell line viability, solvent controls) and compound purity. Use dose-response curves (IC₅₀/EC₅₀) to confirm potency. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of published datasets can identify outliers .

Q. What analytical workflows confirm the degradation products of this compound under oxidative conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify degradation pathways (e.g., demethylation or cleavage of the propoxy chain). Compare fragmentation patterns with synthetic standards. DFT studies predict plausible degradation intermediates .

Methodological Best Practices

Q. What in silico tools predict the environmental toxicity of this compound?

Use QSAR models (e.g., ECOSAR, TEST) to estimate acute aquatic toxicity (LC₅₀ for fish/daphnia). Molecular dynamics simulations assess bioaccumulation potential via logP calculations. Experimental validation follows OECD guidelines for biodegradation testing .

Q. How can researchers design derivatives of this compound with enhanced photostability?

Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to reduce HOMO energy and minimize UV-induced radical formation. Accelerated photodegradation tests (Xe lamp, 300–800 nm) coupled with HPLC-MS monitor stability. Computational UV-Vis spectra (TD-DFT) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.